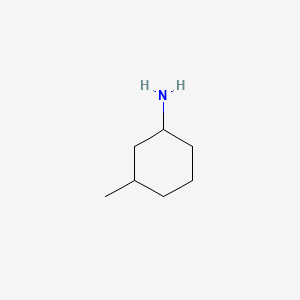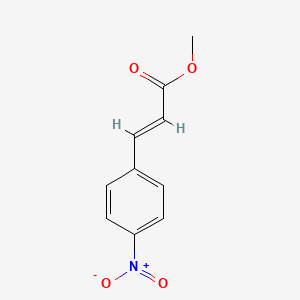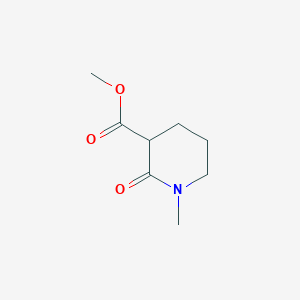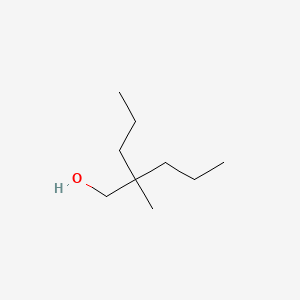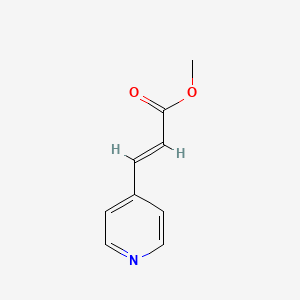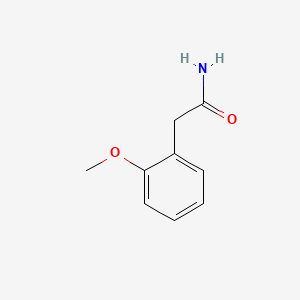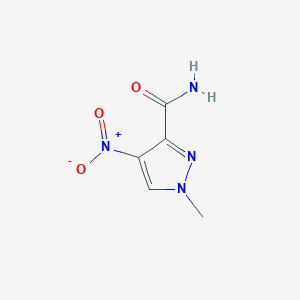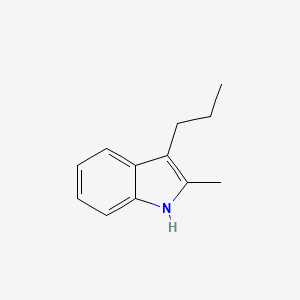
1-Propanone, 2-methyl-1-(3-methylphenyl)-
Descripción general
Descripción
1-Propanone, 2-methyl-1-(3-methylphenyl)-, is a chemical compound that belongs to the family of aryl-2-propanones. These compounds are characterized by a ketone functional group attached to a propane backbone with various aromatic substituents. The synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds have been extensively studied due to their relevance in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of aryl-2-propanones can be achieved through various methods. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was performed using a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% . Another approach for synthesizing 1-aryl-2-propanones involves using aromatic amines as precursors via diazo-reaction and improved Meerwein arylation reaction under mild conditions . Additionally, (3,4-Methylenedioxyphenyl)-2-propanone, a useful intermediate for the synthesis of methyldopa, was prepared through epoxidation of safrole and subsequent catalytic isomerization . These methods demonstrate the versatility in synthesizing aryl-2-propanones with different substituents.
Molecular Structure Analysis
The molecular structure of aryl-2-propanones is characterized by the presence of a ketone group and an aromatic ring. Quantum computational analysis, such as Density Functional Theory (DFT), is often used to optimize the structure and investigate parameters like bond lengths, bond angles, and atomic charges. For example, the structure of 3-(2-Hydroxyphenyl)-1-phenyl propanone was optimized using DFT, and its molecular geometry and electronic properties were studied in detail . The molecular electrostatic potential (MEP) provides insights into the electrophilic, nucleophilic, and free radical reactive sites of the molecule .
Chemical Reactions Analysis
Aryl-2-propanones undergo various chemical reactions, including copolymerization, as seen in the case of propylene and 6-tert-butyl-2-(1,1-dimethylhept-6-enyl)-4-methylphenol, which resulted in copolymers with high thermooxidative stability . The ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to the corresponding 2-phenyl-1-indanone and its susceptibility to auto-oxidation is another example of the reactivity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl-2-propanones are influenced by their molecular structure. The rotational spectra and conformational structures of 1-phenyl-2-propanone were studied using microwave spectroscopy, revealing details about the internal rotation of the methyl group and the presence of weak hydrogen-bonding interactions . Impurity profiling and comparative analyses of 1-phenyl-2-propanone samples have been conducted to identify different synthesis routes and to monitor the market for this precursor used in amphetamine synthesis .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-1-(3-methylphenyl)propan-1-one, also known as 3-Methylmethcathinone (3-MMC), are the monoamine transporters . These transporters play a crucial role in regulating the concentrations of monoamines, which are neurotransmitters that include dopamine, norepinephrine, and serotonin .
Mode of Action
3-MMC acts as a monoamine transporter substrate that potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity . This means that 3-MMC binds to the monoamine transporters and inhibits the reuptake of these neurotransmitters, leading to an increased concentration of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The inhibition of the reuptake of dopamine, norepinephrine, and serotonin by 3-MMC affects various biochemical pathways. It induces a monoamine transporter-mediated release of monoamines with 10-fold selectivity for catecholamines over serotonin . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to various downstream effects such as increased stimulation, euphoria, and altered perception .
Pharmacokinetics
It is known that synthetic cathinones like 3-mmc can easily pass through the brain-blood barrier due to their structural similarities with phenethylamine This suggests that 3-MMC may have high bioavailability in the brain
Result of Action
The molecular and cellular effects of 3-MMC’s action are primarily due to the increased concentration of monoamines in the synaptic cleft. This can lead to a range of effects, including increased heart rate, hypertension, agitation, aggression, hallucinations, and in severe cases, rhabdomyolysis and kidney failure .
Propiedades
IUPAC Name |
2-methyl-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQUKHKBBMXOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420169 | |
| Record name | 1-Propanone, 2-methyl-1-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanone, 2-methyl-1-(3-methylphenyl)- | |
CAS RN |
57494-03-8 | |
| Record name | 1-Propanone, 2-methyl-1-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




